1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine
Description
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine (CAS: 1178773-36-8) is a pyrazole derivative with a methyl group at the 1-position of the pyrazole ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amine group. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-methyl-N-(oxan-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-5-2-9(11-12)10-8-3-6-13-7-4-8/h2,5,8H,3-4,6-7H2,1H3,(H,10,11) |
InChI Key |
VYRHKUMPGILEEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with oxan-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor targets, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses. The exact mechanism of action depends on the specific biological system and the target molecule involved.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s structural analogs vary in substituents on the pyrazole ring and the amine group. Key differences include:
- Substituent Effects :
- The oxan-4-yl group introduces a rigid, oxygen-containing heterocycle, enhancing solubility in polar organic solvents compared to aliphatic substituents.
- Alkyl substituents (e.g., isopropyl, octanyl) increase hydrophobicity, affecting lipophilicity and membrane permeability .
- Aromatic substituents (e.g., pyridinyl) may enhance π-π stacking interactions in biological targets .
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine | 1178773-36-8 | C₉H₁₅N₃O | 181.23 | Methyl, oxan-4-yl |
| 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine | 1178319-46-4 | C₇H₁₃N₃ | 139.20 | Methyl, isopropyl |
| 1-methyl-N-(octan-2-yl)-1H-pyrazol-3-amine | 1183433-94-4 | C₁₂H₂₃N₃ | 209.33 | Methyl, octanyl |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Not provided | C₁₂H₁₅N₅ | 229.28 | Methyl, pyridinyl, cyclopropyl |
| 1-(oxan-4-yl)-1H-pyrazol-3-amine | 1339391-39-7 | C₈H₁₃N₃O | 167.21 | Oxan-4-yl (no methyl on pyrazole) |
Biological Activity
1-Methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrazole ring, a methyl group at the first position, and an oxan-4-yl substituent at the nitrogen atom, which may enhance its solubility and stability. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The chemical structure of this compound is represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the oxan-4-yl group can be achieved through nucleophilic substitution using oxan derivatives.
- Purification : The final product is usually purified via recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate enzymatic activity involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes.
In vitro assays have shown that treatment with this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties , particularly through its effects on specific cancer cell lines. For instance, it has been evaluated against pancreatic ductal adenocarcinoma (PANC-1) cells, showing selective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| PANC-1 | 25 |
| A549 (Lung Cancer) | 30 |
| HT-1080 (Fibrosarcoma) | 28 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest it may:
- Inhibit specific enzymes involved in inflammatory responses.
- Induce apoptosis in cancer cells through modulation of cell signaling pathways.
- Interact with microbial cell membranes, disrupting their integrity.
Case Studies
A recent study highlighted the efficacy of this compound in a mouse model of inflammation where it significantly reduced swelling and pain compared to controls. Another case study demonstrated its potential to inhibit tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
